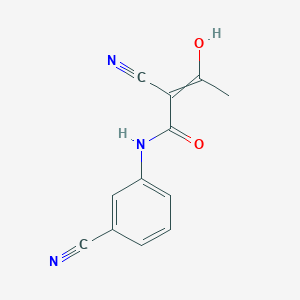
2-Cyano-N-(3-cyanophenyl)-3-hydroxybut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-(3-cyanophenyl)-3-hydroxybut-2-enamide is a chemical compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of two cyano groups and a hydroxybutenamide moiety. It is used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(3-cyanophenyl)-3-hydroxybut-2-enamide typically involves the reaction of cyanoacetic acid hydrazide with substituted aromatic aldehydes under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(3-cyanophenyl)-3-hydroxybut-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles such as amines and thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted cyanoacetamides. These products have diverse applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
2-Cyano-N-(3-cyanophenyl)-3-hydroxybut-2-enamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Cyano-N-(3-cyanophenyl)-3-hydroxybut-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyano-N-(3-cyanophenyl)-3-hydroxybut-2-enamide include:
- 2-Cyano-N-(3-cyanophenyl)-3-fluorobenzenesulfonamide
- 2-Cyano-3,3-diphenyl-2-propenoic acid ethyl ester
- 2-Cyanopyridine derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of cyano and hydroxybutenamide groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62004-38-0 |
|---|---|
Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
2-cyano-N-(3-cyanophenyl)-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C12H9N3O2/c1-8(16)11(7-14)12(17)15-10-4-2-3-9(5-10)6-13/h2-5,16H,1H3,(H,15,17) |
InChI Key |
KUBNWMCSNCGMBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=CC(=C1)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;[3-(hydroxymethyl)-2-oxabicyclo[2.2.2]oct-5-en-3-yl]methanol](/img/structure/B14561643.png)
![2-[(2-Methylpropyl)(phenyl)amino]-2-oxoethyl ethanesulfonate](/img/structure/B14561645.png)
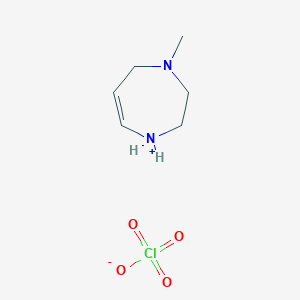
![{2-Oxo-2-[4-(pentyloxy)phenyl]ethyl}(triphenyl)phosphanium bromide](/img/structure/B14561652.png)
![3-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)butan-2-one](/img/structure/B14561669.png)
![2-Bromo-1-[6-(methanesulfonyl)naphthalen-2-yl]ethan-1-one](/img/structure/B14561675.png)
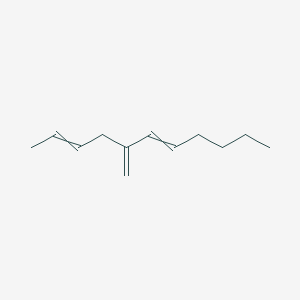

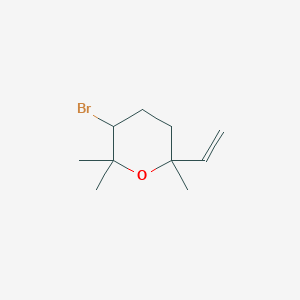
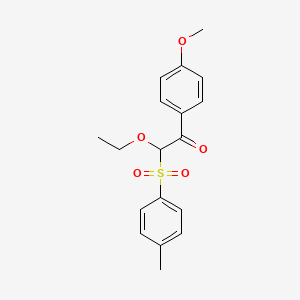
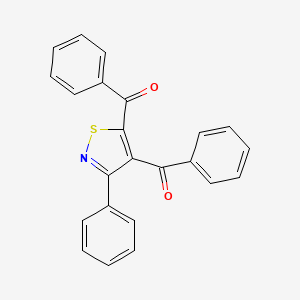
![(4E)-4-[(2-Nitrophenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14561695.png)
![3-(Pyridin-3-yl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14561700.png)
![Acetic acid;4,6,6-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14561715.png)
